4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Vue d'ensemble

Description

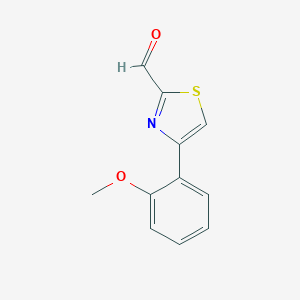

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

Oxidation: 4-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(2-Methoxyphenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde serves as a building block in the synthesis of more complex thiazole derivatives. Its aldehyde functional group allows for various reactions including:

- Condensation Reactions: Can react with amines to form imines.

- Oxidation and Reduction: Can be oxidized to carboxylic acids or reduced to alcohols.

Biology

Research has indicated that this compound exhibits notable biological activities , including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anti-inflammatory Properties: Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways.

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating diseases. Notable areas of research include:

- Anticancer Activity: Exhibits significant cytotoxic effects against various cancer cell lines.

- Anticonvulsant Activity: Demonstrated efficacy in seizure models.

Industry

In industrial applications, this compound is utilized in:

- The development of new materials.

- The synthesis of dyes and pigments.

The following tables summarize the biological activities of this compound:

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Cell cycle arrest in G2/M phase |

Table 2: Anticonvulsant Activity

| Compound | Dose (mg/kg) | Protection Rate (%) | Model Used |

|---|---|---|---|

| This compound | 20 | 85 | MES (Maximal Electroshock) |

| Standard Drug (Phenytoin) | 25 | 100 | MES |

Case Studies

Anticancer Study on HepG2 Cells:

A study evaluated the effects of this compound on HepG2 cells using MTT assays. Results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, suggesting its potential as a lead compound for liver cancer therapies.

Anticonvulsant Efficacy in Animal Models:

In animal models tested for anticonvulsant efficacy using both MES and scPTZ models, the compound provided substantial protection against seizures at doses lower than those required for traditional anticonvulsants.

Mécanisme D'action

The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

- 4-(2-Methoxyphenyl)-1,3-thiazole-2-methanol

- 4-(2-Methoxyphenyl)-1,3-thiazole-2-thiol

Uniqueness

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity

Activité Biologique

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a methoxyphenyl group and an aldehyde functional group. This unique structure contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that derivatives of thiazole compounds often outperform traditional antibiotics like ampicillin and streptomycin in inhibiting bacterial growth. For instance, compounds related to this structure have demonstrated effective inhibition against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 μg/mL |

| Compound B | S. aureus | 0.8 μg/mL |

| This compound | Bacillus subtilis | 0.6 μg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The mechanism of action is thought to involve the inhibition of specific enzymes associated with cell proliferation. For example, it may inhibit DNA gyrase and topoisomerase IV, which are crucial for DNA replication in cancer cells .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The reported IC50 values range from 10 μM to 25 μM depending on the specific cell line tested .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA gyrase inhibition |

| HeLa | 20 | Topoisomerase IV inhibition |

| A549 (lung) | 12 | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may bind to enzymes involved in critical cellular processes, thereby modulating their activity. For example, the compound's interaction with DNA gyrase leads to the disruption of DNA replication in cancer cells .

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound with its target proteins. Molecular docking studies suggest that the thiazole ring plays a crucial role in facilitating strong interactions with target enzymes, enhancing its biological efficacy .

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-13)12-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUMKNXVIVDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397076 | |

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-89-0 | |

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.